N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENYLBUTANAMIDE
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-17(15-8-4-3-5-9-15)21(24)22-13-12-18(23)20-14-16-10-6-7-11-19(16)25-20/h3-11,14,17-18,23H,2,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXIKQTVKQHBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENYLBUTANAMIDE typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the hydroxypropyl group, and the coupling with phenylbutanamide. Common synthetic methods for benzofuran derivatives include:
Cyclization of 2-alkyne phenols: This method involves the cyclization of 2-alkyne phenols in the presence of catalysts such as palladium acetate and cesium carbonate.
Cross-coupling reactions: Utilizing palladium nanoparticles in a mixture of methanol and acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs high-yielding and scalable methods such as:
One-pot synthesis: This method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Transition-metal catalysis: Cyclization of aryl acetylenes using transition-metal catalysts like palladium.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium, platinum, or nickel catalysts for hydrogenation reactions.
Major Products
Oxidation products: Ketones or aldehydes.
Reduction products: Alcohols or amines.
Substitution products: Various substituted benzofuran derivatives.
Scientific Research Applications
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENYLBUTANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENYLBUTANAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Hydroxamic Acid and Amide Families
The compound shares functional and structural similarities with several amides and hydroxamic acids synthesized in prior studies (). Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations:
Benzofuran vs.
Amide vs.
Functional Implications
- Antioxidant Potential: Hydroxamic acids (e.g., compounds 6–10) exhibit radical scavenging activity in DPPH assays, suggesting that the target compound’s hydroxyl and amide groups may confer similar properties .
- Biological Targeting : The benzofuran moiety is associated with kinase inhibition and anti-inflammatory activity in literature, contrasting with Baccatin III esters’ microtubule-stabilizing effects .
Biological Activity
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-phenylbutanamide is a synthetic compound that incorporates a benzofuran moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzofuran ring, a hydroxypropyl group, and a phenylbutanamide structure. The presence of these functional groups contributes to its biological activity, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Benzofuran derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Benzofurans have shown significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, certain derivatives possess minimum inhibitory concentrations (MIC) that indicate potent activity against Mycobacterium tuberculosis and other bacterial strains .
- Antitumor Activity : Studies indicate that benzofuran compounds can inhibit cancer cell proliferation. For example, compounds with similar structures have demonstrated growth inhibition in various cancer cell lines, with GI50 values indicating their potency .
- Anti-inflammatory Effects : The anti-inflammatory properties of benzofurans are well-documented. They modulate inflammatory pathways and have been shown to reduce cytokine production in vitro .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression by binding to their active sites .
- Receptor Modulation : It may also act on various receptors involved in pain and inflammation pathways, contributing to its analgesic effects .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of benzofuran derivatives:
- Antimycobacterial Activity : A study synthesized a series of benzofuran derivatives and evaluated their activity against M. tuberculosis. Compounds with specific substitutions on the benzofuran ring exhibited promising antimycobacterial activity with low cytotoxicity towards mammalian cells .
- Cancer Cell Inhibition : Research has shown that certain benzofuran derivatives can significantly inhibit cell growth in different cancer types. For example, one compound demonstrated an inhibition rate exceeding 70% against lung and colon cancer cell lines at concentrations as low as 10 μM .
Data Summary Table
| Biological Activity | Compound Tested | Method | Result |
|---|---|---|---|
| Antimicrobial | Benzofuran Derivatives | MIC Assay | MIC as low as 2 μg/mL against M. tuberculosis |
| Antitumor | Various Benzofurans | GI50 Assay | GI50 values < 5 μM in multiple cancer cell lines |
| Anti-inflammatory | Benzofuran Derivatives | Cytokine Assay | Significant reduction in TNF-alpha levels |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-phenylbutanamide, and what parameters critically influence yield and purity?
- Methodology : Synthesis typically involves multi-step organic reactions starting with benzofuran derivatives. Key steps include:
- Functionalization of the benzofuran core with a hydroxypropyl group via nucleophilic substitution or Grignard reactions.
- Coupling with a phenylbutanamide moiety using carbodiimide-mediated amidation or activated ester intermediates.
- Critical Parameters : Reaction temperature (60–80°C for amidation), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 molar ratio of amine to carboxylic acid). Catalysts like DMAP improve coupling efficiency .
Q. Which spectroscopic and chromatographic methods are most effective for confirming structural integrity and purity?
- Methodology :
- 1H/13C NMR : Assign peaks to verify the benzofuran aromatic protons (δ 6.8–7.5 ppm), hydroxypropyl -OH (δ 2.5–3.5 ppm), and phenylbutanamide carbonyl (δ ~170 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm mass error.
- HPLC-PDA : Use a C18 column (ACN/water gradient) to assess purity (>95%) and detect by-products .
Q. What preliminary biological assays are recommended to evaluate therapeutic potential?
- Methodology :
- Antimicrobial Activity : Agar well diffusion assay against Gram-negative bacteria (e.g., E. coli) with zone-of-inhibition comparisons to standard antibiotics.
- Antitubercular Screening : Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv, reporting MIC values (µg/mL).
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to determine IC50 and selectivity indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Methodology :
- Temperature Control : Lower reaction temperatures (0–5°C) during sensitive steps (e.g., Grignard additions) to prevent side reactions.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts for regioselective benzofuran functionalization.
- Continuous Flow Reactors : Improve scalability and reduce impurities via precise mixing and residence time control .
Q. What computational strategies predict binding affinity with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or acetylcholinesterase).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and free energy (MM-PBSA calculations).
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity data .
Q. How should researchers address discrepancies in bioactivity data across experimental models?
- Methodology :
- Orthogonal Assays : Validate antimicrobial results with broth microdilution alongside agar diffusion.
- Impurity Profiling : Use LC-MS to identify and quantify by-products (e.g., unreacted intermediates) that may skew bioactivity.
- Cross-Laboratory Replication : Collaborate with independent labs to confirm findings under standardized protocols .
Q. Which structural analogs demonstrate improved pharmacological profiles, and what modifications are impactful?
- Methodology :
- SAR Studies : Compare analogs with substituents on the benzofuran (e.g., methyl vs. bromo) or phenylbutanamide (e.g., nitro vs. methoxy).
- Key Findings : Electron-deficient phenyl groups enhance antimicrobial activity, while bulky substituents on the hydroxypropyl chain reduce cytotoxicity .
Q. What enzyme inhibition assays are suitable for mechanistic studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
